molecular formula C23H28N2OS B11642973 3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B11642973
M. Wt: 380.5 g/mol
InChI Key: RATDIGYLDHZURB-UHFFFAOYSA-N
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Description

3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves multiple steps, typically starting with the preparation of the benzoquinazoline core. This can be achieved through a series of condensation reactions involving appropriate aniline derivatives and aldehydes. The spiro connection is then introduced through cyclization reactions, often using strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanone ring, potentially converting it to an alcohol.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is not fully understood, but it is believed to interact with various molecular targets. The sulfur atom in the propylsulfanyl group may form interactions with metal ions or proteins, potentially inhibiting their function. The spiro structure may also allow the compound to fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Lacks the 2-methylprop-2-en-1-yl and propylsulfanyl groups.

    3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.

Uniqueness

The presence of both the 2-methylprop-2-en-1-yl and propylsulfanyl groups in 3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one makes it unique compared to other spiro compounds. These groups may confer specific chemical reactivity and biological activity, making this compound a valuable subject for further research.

Properties

Molecular Formula

C23H28N2OS

Molecular Weight

380.5 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C23H28N2OS/c1-4-13-27-22-24-20-18-10-6-5-9-17(18)14-23(11-7-8-12-23)19(20)21(26)25(22)15-16(2)3/h5-6,9-10H,2,4,7-8,11-15H2,1,3H3

InChI Key

RATDIGYLDHZURB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC(=C)C)C3(CCCC3)CC4=CC=CC=C42

Origin of Product

United States

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